molecular formula C15H15N3O3 B11993015 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11993015
M. Wt: 285.30 g/mol
InChI Key: PBQLZYNSQIYWOY-LICLKQGHSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and antioxidant properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)10-17-18-15(19)12-5-3-4-8-16-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

PBQLZYNSQIYWOY-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC

Origin of Product

United States

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